Cas no 1903511-91-0 (3-{1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yloxy}pyridine)

3-{1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yloxy}pyridine is a structurally complex heterocyclic compound featuring a benzofuran sulfonyl group linked to an azetidine ring, which is further substituted with a pyridinyloxy moiety. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a scaffold for targeting biologically relevant receptors or enzymes. The presence of the sulfonyl group enhances binding affinity and selectivity, while the azetidine and pyridine components contribute to conformational rigidity and solubility. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. The compound's balanced lipophilicity and steric profile may support favorable pharmacokinetic properties in therapeutic applications.
3-{1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yloxy}pyridine structure
1903511-91-0 structure
Product Name:3-{1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yloxy}pyridine
CAS No:1903511-91-0
MF:C16H16N2O4S
MW:332.374242782593
CID:6289994
PubChem ID:92066631
Update Time:2025-10-11

3-{1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yloxy}pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-{1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yloxy}pyridine
    • 1903511-91-0
    • 3-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]oxy}pyridine
    • F6360-9645
    • 3-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]oxypyridine
    • AKOS025331959
    • 3-((1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)azetidin-3-yl)oxy)pyridine
    • Inchi: 1S/C16H16N2O4S/c19-23(20,15-3-4-16-12(8-15)5-7-21-16)18-10-14(11-18)22-13-2-1-6-17-9-13/h1-4,6,8-9,14H,5,7,10-11H2
    • InChI Key: ZMJDAMFDFFBLJU-UHFFFAOYSA-N
    • SMILES: S(C1C=CC2=C(CCO2)C=1)(N1CC(C1)OC1C=NC=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 332.08307817g/mol
  • Monoisotopic Mass: 332.08307817g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 515
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 77.1Ų

3-{1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yloxy}pyridine Pricemore >>

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Additional information on 3-{1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yloxy}pyridine

Recent Advances in the Study of 3-{1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yloxy}pyridine (CAS: 1903511-91-0)

The compound 3-{1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yloxy}pyridine (CAS: 1903511-91-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique sulfonylazetidine-pyridine scaffold, has been investigated for its role as a modulator of various biological targets, including enzymes and receptors implicated in inflammatory and oncogenic pathways. Recent studies have focused on its synthesis, structural optimization, and pharmacological profiling, aiming to elucidate its mechanism of action and therapeutic potential.

One of the key areas of research has been the exploration of 3-{1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yloxy}pyridine as a selective inhibitor of protein kinases. Kinases play a critical role in cell signaling and are often dysregulated in diseases such as cancer and autoimmune disorders. Preliminary in vitro studies have demonstrated that this compound exhibits promising inhibitory activity against specific kinase isoforms, with IC50 values in the nanomolar range. These findings suggest its potential as a lead compound for the development of novel kinase-targeted therapies.

In addition to its kinase inhibitory properties, recent investigations have highlighted the compound's ability to interact with G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors involved in a wide array of physiological processes, making them attractive targets for drug discovery. Molecular docking studies and binding assays have revealed that 3-{1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yloxy}pyridine exhibits high affinity for certain GPCR subtypes, particularly those associated with inflammatory responses. This dual-targeting capability underscores its versatility as a pharmacological tool and therapeutic candidate.

The synthetic routes for 3-{1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yloxy}pyridine have also been a focus of recent research. Advances in synthetic methodologies have enabled the efficient production of this compound with high purity and yield. Notably, researchers have developed a scalable, multi-step synthesis that incorporates green chemistry principles, minimizing the use of hazardous reagents and reducing environmental impact. These improvements are critical for facilitating further preclinical and clinical studies.

Pharmacokinetic and toxicological evaluations of 3-{1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yloxy}pyridine have provided valuable insights into its drug-like properties. In vivo studies in rodent models have shown favorable bioavailability and metabolic stability, with minimal off-target effects. These findings support its potential advancement into early-phase clinical trials, particularly for indications such as chronic inflammatory diseases and certain malignancies. However, further optimization may be required to enhance its selectivity and reduce potential side effects.

In conclusion, 3-{1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yloxy}pyridine (CAS: 1903511-91-0) represents a promising scaffold in medicinal chemistry, with demonstrated activity against multiple biological targets. Its dual inhibitory effects on kinases and GPCRs, coupled with favorable pharmacokinetic properties, position it as a compelling candidate for further development. Ongoing research efforts are expected to refine its therapeutic profile and explore its applications in a broader range of diseases. As the field progresses, this compound may serve as a cornerstone for the design of next-generation therapeutics in chemical biology and drug discovery.

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